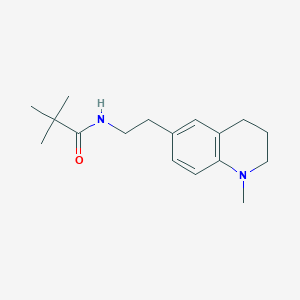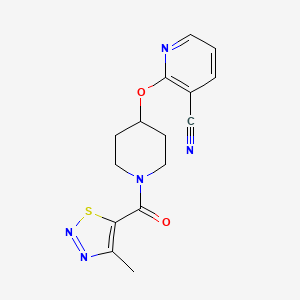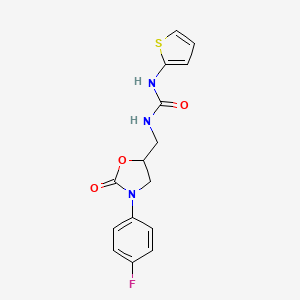![molecular formula C7H11ClO4S B2442625 Methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate CAS No. 1375471-65-0](/img/structure/B2442625.png)
Methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate” is a chemical compound with the empirical formula C7H11ClO4S . It has a molecular weight of 226.68 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound isCOC(CC1(CS(Cl)(=O)=O)CC1)=O . This notation provides a way to represent the structure of the molecule in a text format. The InChI key for this compound is XKJRXBCSVFYXRD-UHFFFAOYSA-N , which is a unique identifier that can be used to search for more information about this compound in chemical databases. Physical And Chemical Properties Analysis
This compound has a molecular weight of 226.68 . The density of this compound is 1.4992 g/cm3 at 15 °C . It has a boiling point of 115-116℃ at 15 Torr . The compound is an oil and is colorless .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Oxyfunctionalization of Cyclopropyl Derivatives
The study of cyclopropane derivatives, including methods for their transformation, is crucial in drug development. Oxidation of the methylene group activated by an adjacent cyclopropane is a direct approach towards carbonylcyclopropanes, which are pivotal in synthesizing complex molecules. This process avoids unnecessary synthetic stages and is aligned with the principles of atom economy, highlighting the importance of cyclopropane derivatives in synthetic organic chemistry (Sedenkova et al., 2018).
Environmental and Agricultural Applications
Controlled Release of Active Compounds
The stabilization and controlled release of gaseous/volatile active compounds, such as ethylene and sulfur dioxide, are vital for improving the safety and quality of fresh produce. Research in this area focuses on developing methods to stabilize and control the release of these compounds, demonstrating the relevance of chemical engineering in agriculture and food preservation (Chen et al., 2020).
Biotechnological Advances
Ethylene-Action Inhibition in Fruits and Vegetables
The use of 1-methylcyclopropene (1-MCP) to inhibit ethylene effects showcases the biotechnological applications of cyclopropane derivatives in extending the postharvest life of fruits and vegetables. This area of research is pivotal in reducing food waste and improving the economic efficiency of agricultural production (Watkins, 2006).
Analytical Chemistry and Environmental Monitoring
Isomer Analysis in Environmental Samples
Studies on tris(chloropropyl) phosphate (TCPP) highlight the significance of analyzing and differentiating isomers in technical mixtures and environmental samples. Such analytical capabilities are crucial for understanding the environmental fate and impact of various chemical compounds, including those related to "Methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate" (Truong et al., 2017).
Safety and Hazards
This compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H314, H315, H319, H335 indicating that it is harmful if swallowed, causes severe skin burns and eye damage, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P260, P261, P280, P301, P303, P304, P305, P310, P312, P330, P331, P338, P340, P351, P353, P361 which provide guidance on how to handle exposure to the compound .
Propriétés
IUPAC Name |
methyl 2-[1-(chlorosulfonylmethyl)cyclopropyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO4S/c1-12-6(9)4-7(2-3-7)5-13(8,10)11/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJRXBCSVFYXRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CC1)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methoxy-1'-methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2442542.png)


![{4-[(4-Fluorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}[(2-methoxyph enyl)methyl]amine](/img/structure/B2442546.png)

![[6-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine](/img/structure/B2442548.png)
![4-((3-(benzo[d][1,3]dioxol-5-yl)ureido)methyl)-N-(tert-butyl)piperidine-1-carboxamide](/img/structure/B2442549.png)

![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2442555.png)


![3-[(3-chlorophenyl)sulfonyl]-N-cycloheptylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2442561.png)
![1-[(4-bromophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B2442562.png)
![N-Methyl-1-(3-methyl-3-bicyclo[3.1.0]hexanyl)methanamine](/img/structure/B2442564.png)